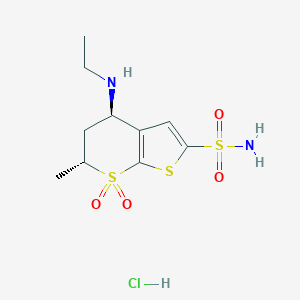

ent-Dorzolamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

ent-Dorzolamide hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique thieno[2,3-b]thiopyran structure, which contributes to its distinctive chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ent-Dorzolamide hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the Thieno[2,3-b]thiopyran Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[2,3-b]thiopyran ring system.

Introduction of the Ethylamino Group: The ethylamino group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a precursor containing a leaving group.

Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride under basic conditions.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.

Analyse Des Réactions Chimiques

Types of Reactions

ent-Dorzolamide hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the sulfonamide group to an amine or the thieno[2,3-b]thiopyran ring to a more reduced form.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its properties and reactivity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and reduced thieno[2,3-b]thiopyran derivatives.

Substitution: Various substituted derivatives with modified functional groups.

Applications De Recherche Scientifique

Pharmacological Profile

Dorzolamide hydrochloride is formulated as a 2% ophthalmic solution. It effectively lowers IOP by approximately 4 to 6 mm Hg at peak times and 3 to 4.5 mm Hg at trough levels when administered three times daily . The drug's efficacy is comparable to other treatments, such as timolol and betaxolol, making it a valuable option for patients who cannot tolerate beta-adrenergic antagonists due to contraindications like asthma or heart disease .

Therapeutic Applications

The primary applications of ent-Dorzolamide hydrochloride include:

- Management of Glaucoma : It is indicated for patients with open-angle glaucoma and ocular hypertension, either as monotherapy or in combination with other medications .

- Adjunctive Therapy : Dorzolamide is often used alongside beta-blockers to enhance IOP reduction. Studies indicate that it has additive effects when combined with timolol .

- Contrast Sensitivity Enhancement : Research has shown that dorzolamide can enhance contrast sensitivity during physiological changes, suggesting potential benefits beyond IOP management .

Efficacy in Glaucoma Management

A significant study compared the efficacy of dorzolamide with timolol and found that while dorzolamide was slightly less effective than timolol, it still provided substantial IOP reduction without the systemic side effects associated with oral carbonic anhydrase inhibitors .

Safety and Tolerability

In clinical trials assessing the fixed combination of dorzolamide and timolol, results demonstrated that this combination was safe and well-tolerated among participants, reinforcing its role in glaucoma treatment protocols . The most common adverse effects reported were local burning sensations and a bitter taste, which are generally mild .

Data Tables

Mécanisme D'action

The mechanism of action of ent-Dorzolamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (4R,6R)-4-(Methylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide

- (4R,6R)-4-(Propylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide

Uniqueness

ent-Dorzolamide hydrochloride is unique due to its specific ethylamino substitution, which imparts distinct chemical and biological properties compared to its analogs

Activité Biologique

ent-Dorzolamide hydrochloride is a potent carbonic anhydrase inhibitor primarily used in the treatment of glaucoma. It is known for its ability to lower intraocular pressure (IOP) effectively, making it a critical agent in managing ocular hypertension. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacodynamics, and potential therapeutic applications.

This compound is characterized by a thieno[2,3-b]thiopyran backbone. Its molecular formula is C10H17ClN2O4S3 with a molecular weight of approximately 360.9 g/mol. The compound acts primarily by inhibiting carbonic anhydrase II (CA-II), an enzyme crucial for bicarbonate transport and fluid secretion in the eye.

- Inhibition of Carbonic Anhydrase : ent-Dorzolamide exhibits a high affinity for CA-II, inhibiting its activity and leading to reduced bicarbonate production. This inhibition disrupts the sodium and fluid transport mechanisms in the ciliary processes, resulting in decreased aqueous humor secretion and subsequently lowering IOP by approximately 20-30% in patients with elevated IOP levels .

- Reversible Binding : The interaction with CA-II is reversible, allowing for controlled modulation of enzyme activity without permanent alteration to the enzyme structure.

Pharmacodynamics

The pharmacodynamic profile of ent-Dorzolamide includes:

- Reduction of Aqueous Humor Production : By blocking carbonic anhydrase, ent-Dorzolamide decreases sodium ions' exchange for protons, which is essential for aqueous humor formation .

- Central Corneal Thickness : Studies indicate that ent-Dorzolamide may also enhance central corneal thickness, suggesting additional benefits for corneal health in patients receiving treatment.

Therapeutic Applications

This compound is primarily used in ophthalmology:

- Antiglaucoma Agent : It is administered as a topical ophthalmic solution, typically three times daily, to manage conditions like primary open-angle glaucoma and ocular hypertension.

- Combination Therapy : It is often used in conjunction with other antiglaucoma medications to enhance therapeutic efficacy and improve patient outcomes .

Case Studies and Research Findings

Several studies have investigated the efficacy and safety profile of ent-Dorzolamide:

- Efficacy in Lowering Intraocular Pressure :

- Safety Profile :

-

Comparative Studies :

- Comparative studies with other treatments (e.g., brinzolamide and timolol maleate) indicate that while all these agents effectively lower IOP, ent-Dorzolamide's targeted inhibition of CA-II results in fewer systemic side effects.

Data Table: Comparison of Antiglaucoma Agents

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| ent-Dorzolamide | Carbonic Anhydrase Inhibitor | Topical treatment for glaucoma | Minimal systemic side effects |

| Acetazolamide | Carbonic Anhydrase Inhibitor | Oral treatment for glaucoma | Broader indications; systemic effects |

| Brinzolamide | Carbonic Anhydrase Inhibitor | Topical treatment for glaucoma | Improved ocular penetration |

| Timolol maleate | Beta-Adrenergic Blocker | Topical treatment for glaucoma | Non-selective beta-blocker |

Propriétés

IUPAC Name |

(4R,6R)-4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O4S3.ClH/c1-3-12-8-4-6(2)18(13,14)10-7(8)5-9(17-10)19(11,15)16;/h5-6,8,12H,3-4H2,1-2H3,(H2,11,15,16);1H/t6-,8-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSRUSFPMRGDLAG-CIRBGYJCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[C@@H]1C[C@H](S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.